molecular formula C24H25N7O4 B12695336 6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile CAS No. 85409-74-1

6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile

Cat. No.: B12695336
CAS No.: 85409-74-1
M. Wt: 475.5 g/mol
InChI Key: PBFPIWUOXLTYMA-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is a complex organic compound known for its vibrant azo dye properties. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, which contributes to its color properties. It is used in various applications, including dyeing textiles and as a reagent in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile typically involves a multi-step process:

    Diazotization: The starting material, 4-nitroaniline, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile under controlled pH conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reagents, are meticulously controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Electrophilic Substitution: Reagents such as halogens or sulfonic acids under acidic conditions.

Major Products

    Reduction Product: 6-Amino-4-methyl-5-[(4-aminophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the dyeing of textiles and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to Proteins: The azo group can form stable complexes with proteins, altering their function.

    Redox Reactions: The nitro group can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: A precursor in the synthesis of the compound.

    Azo Dyes: Other azo compounds with similar structures and properties.

Uniqueness

6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

85409-74-1

Molecular Formula

C24H25N7O4

Molecular Weight

475.5 g/mol

IUPAC Name

6-amino-4-methyl-5-[(4-nitrophenyl)diazenyl]-2-[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C24H25N7O4/c1-17-21(16-25)24(27-12-5-13-34-14-15-35-20-6-3-2-4-7-20)28-23(26)22(17)30-29-18-8-10-19(11-9-18)31(32)33/h2-4,6-11H,5,12-15H2,1H3,(H3,26,27,28)

InChI Key

PBFPIWUOXLTYMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N)NCCCOCCOC3=CC=CC=C3)C#N

Origin of Product

United States

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